

Technical Guide: Storage & Stability of Methyl 3-fluoro-5-formylbenzoate

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Compound of Interest

Compound Name:	Methyl 3-fluoro-5-formylbenzoate
CAS No.:	1393561-99-3
Cat. No.:	B1529709

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Executive Summary

Methyl 3-fluoro-5-formylbenzoate is a bifunctional aromatic building block characterized by an electron-deficient aldehyde and a methyl ester.^[1] While commercial suppliers often list "Room Temperature" for shipping, long-term structural integrity requires strictly controlled conditions due to the susceptibility of the formyl group to autoxidation and the ester to hydrolysis.^[1]

- Primary Risk: Oxidation of the aldehyde to a carboxylic acid (creating a mono-methyl isophthalate impurity).^[1]
- Secondary Risk: Hydrolysis of the methyl ester.^[1]
- Optimal Storage: 2–8°C (Refrigerated), under Inert Atmosphere (Argon/Nitrogen), Desiccated.^[1]

Chemical Profile & Sensitivity Analysis^[1]

To understand the storage requirements, one must analyze the electronic environment of the molecule.[1]

Property	Data
CAS Number	1393561-99-3
IUPAC Name	Methyl 3-fluoro-5-formylbenzoate
Molecular Formula	C ₉ H ₇ FO ₃
Molecular Weight	182.15 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Functional Groups	1.[1][2][3] Formyl (-CHO) 2.[1] Methyl Ester (-COOCH ₃) 3.[1] Fluorine (-F)

The Fluorine Effect (Electronic Activation)

The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring.[1] This reduces electron density at the formyl carbon (position 5), making it more electrophilic than in non-fluorinated benzaldehyde.[1]

- Consequence: The aldehyde is more reactive toward nucleophiles (e.g., atmospheric moisture) and more susceptible to radical-initiated autoxidation.[1]

The Aldehyde Vulnerability

Aromatic aldehydes are prone to autoxidation upon exposure to air, converting the formyl group into a carboxylic acid.[1] This reaction is often catalyzed by light and trace metals.[1]

- Degradation Product: Methyl 3-fluoro-5-carboxybenzoate (or 5-(methoxycarbonyl)-3-fluorobenzoic acid).[1]

Optimal Storage Protocols

This protocol is designed to maximize shelf-life (>12 months) and maintain purity >97%.[1]

Environmental Parameters

Parameter	Recommendation	Scientific Rationale
Temperature	2°C to 8°C	Slows the kinetics of autoxidation and hydrolysis.[1] While short-term RT is acceptable, cold storage is required for long-term stability.
Atmosphere	Inert (Argon or N ₂)	Displaces oxygen to prevent the radical chain reaction of aldehyde oxidation.[1] Argon is preferred as it is heavier than air.[1]
Humidity	<10% RH (Desiccated)	Prevents ester hydrolysis.[1] The compound should be stored with silica gel or activated molecular sieves.[1]
Light	Amber/Opaque Vial	UV light can initiate radical formation, accelerating the degradation of the aldehyde.[1]

Container Specifications

- Primary: Borosilicate glass vial with a Teflon (PTFE)-lined screw cap.[1] Avoid polyethylene (PE) liners which are permeable to oxygen over time.[1]
- Secondary: Sealed Mylar bag or desiccator cabinet if storing bulk quantities.[1]

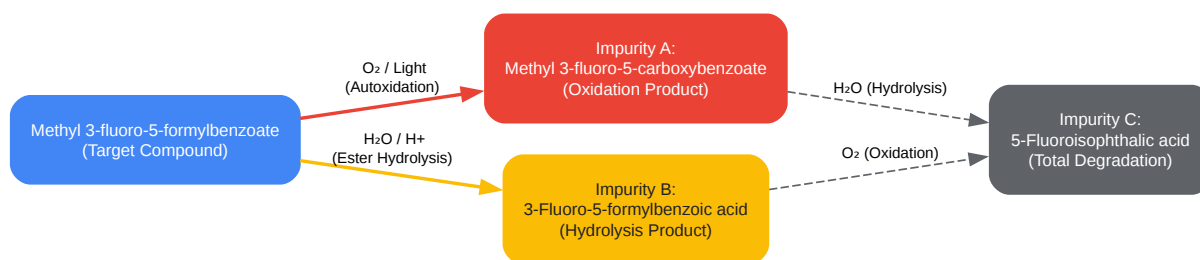
Handling Workflow (The "Cold Chain" Rule)

- Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopic shock).[1]
- Sampling: Use a clean, dry spatula.[1] Ideally, sample inside a glovebox or under a nitrogen funnel.[1]

- Resealing: Purge the headspace with nitrogen/argon before screwing the cap back on.[1]
Parafilm is recommended as a secondary seal.[1]

Degradation Pathways & Mechanics[1]

If stored improperly, the compound degrades via two distinct pathways.[1] The diagram below illustrates these transformations.



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Figure 1: Primary degradation pathways.[1] The red path (Oxidation) is the dominant risk for this compound.[1]

Quality Control & Re-Qualification

Before using the compound in critical steps (e.g., GMP synthesis or late-stage coupling), verify its purity.[1]

Visual Inspection[1]

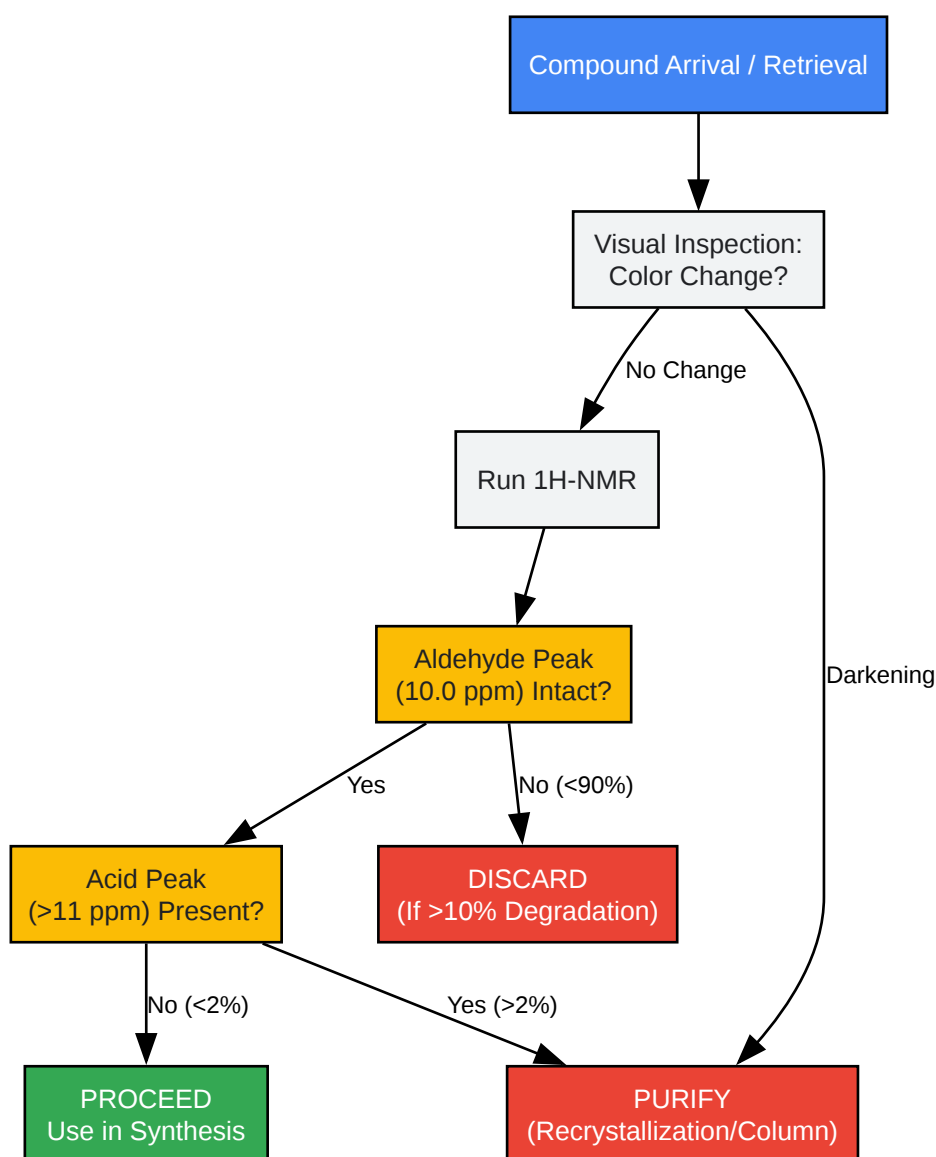
- Pass: White to pale yellow crystalline powder.[1]
- Fail: Dark yellow/orange clumps or liquid residue (indicates significant oxidation or hydrolysis).[1]

Analytical Re-Test (H-NMR)

Run a proton NMR in CDCl₃ or DMSO-d₆. [1]

- Aldehyde Peak: Look for the distinct singlet signal around 10.0 – 10.1 ppm.[1] Integration should be 1:1 relative to the aromatic protons.[1]
- Carboxylic Acid (Impurity): A broad singlet around 11-13 ppm indicates oxidation (Impurity A). [1]
- Methyl Ester: Singlet around 3.9 ppm.[1] Loss of this signal indicates hydrolysis.[1]

Decision Tree for Usage



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Figure 2: Quality control decision logic before usage.

Safety & Regulatory (SDS Highlights)

While specific SDS data for this exact isomer is limited, it shares the hazard profile of fluorinated benzaldehydes.

- GHS Classification:
 - Skin Irritation (Category 2): H315[1][2]
 - Eye Irritation (Category 2A): H319[1][2]
 - STOT-SE (Category 3): H335 (Respiratory Irritation)[1][2]
- Spill Cleanup: Sweep up solid; do not generate dust.[1] Neutralize residue with weak base if acid formation is suspected.[1]
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).[1]

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1393561-99-3. Retrieved February 8, 2026, from [\[Link\]](#)[1]
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- [2. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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